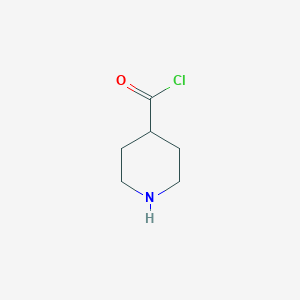

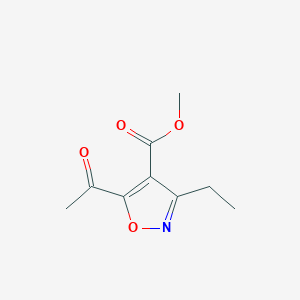

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid (5-TBCAP) is an organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a versatile building block for the synthesis of many molecules, and has been used as a starting material for a variety of reactions. 5-TBCAP has also been used as a reagent in the synthesis of various pharmaceuticals, as well as in the preparation of a variety of compounds for use in scientific and industrial research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid plays a role in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, as demonstrated by Lkizler et al. (1996). These triazoles are obtained through the reaction of ester tert-butoxycarbonylhydrazones with carboxylic acid hydrazides, highlighting the compound's versatility in organic synthesis (Lkizler, Demirbas, & Lkizler, 1996).

Intermediate in Antibiotic Derivatives

This compound has been identified as an intermediate in the preparation of new antibiotic derivatives. Veinberg et al. (1996) developed a method for preparing tert-butoxycarbonylandno-3-hydroxymethylceph-2-em-4-carboxylic acid, derived from this compound, which is crucial for developing antibiotics with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).

Pharmaceutical and Diagnostic Applications

This chemical has also found applications in pharmaceutical and diagnostic contexts. For example, it has been used in capillary gas chromatography for the quantitative determination of various metabolites in urine, aiding in the diagnosis of diseases like neuroblastoma and phenylketonuria. Muskiet et al. (1981) developed a method for profiling these metabolites, demonstrating the compound's utility in clinical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Future directions for the use of this compound could involve its use in the synthesis of other complex organic molecules. The use of Boc-protected amino acids in peptide synthesis is a well-established method and continues to find widespread use today . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .

Eigenschaften

IUPAC Name |

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPBACAUWGFVRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376739 |

Source

|

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183741-86-8 |

Source

|

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

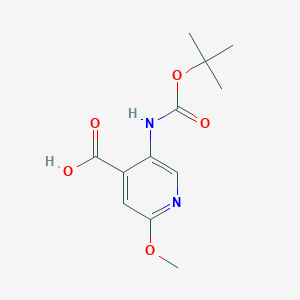

![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)